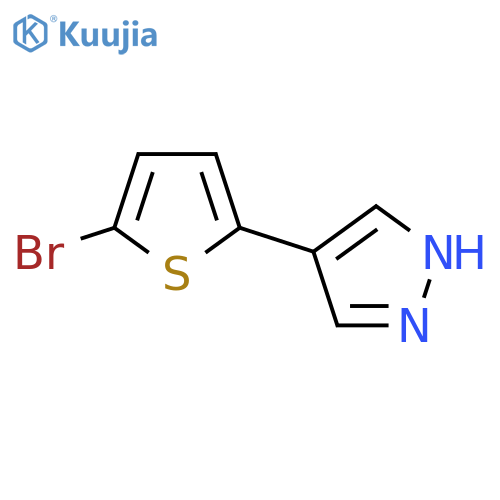

Cas no 488782-30-5 (4-(5-bromothiophen-2-yl)-1H-pyrazole)

488782-30-5 structure

商品名:4-(5-bromothiophen-2-yl)-1H-pyrazole

4-(5-bromothiophen-2-yl)-1H-pyrazole 化学的及び物理的性質

名前と識別子

-

- 4-(5-bromothiophen-2-yl)-1H-pyrazole

- EN300-1940497

- 488782-30-5

-

- インチ: 1S/C7H5BrN2S/c8-7-2-1-6(11-7)5-3-9-10-4-5/h1-4H,(H,9,10)

- InChIKey: NPYATRBSINRTPP-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC=C(C2C=NNC=2)S1

計算された属性

- せいみつぶんしりょう: 227.93568g/mol

- どういたいしつりょう: 227.93568g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 2

- 重原子数: 11

- 回転可能化学結合数: 1

- 複雑さ: 144

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 2.6

- トポロジー分子極性表面積: 56.9Ų

4-(5-bromothiophen-2-yl)-1H-pyrazole 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1940497-2.5g |

4-(5-bromothiophen-2-yl)-1H-pyrazole |

488782-30-5 | 2.5g |

$1089.0 | 2023-09-17 | ||

| Enamine | EN300-1940497-5.0g |

4-(5-bromothiophen-2-yl)-1H-pyrazole |

488782-30-5 | 5g |

$4641.0 | 2023-05-31 | ||

| Enamine | EN300-1940497-5g |

4-(5-bromothiophen-2-yl)-1H-pyrazole |

488782-30-5 | 5g |

$1614.0 | 2023-09-17 | ||

| Enamine | EN300-1940497-10g |

4-(5-bromothiophen-2-yl)-1H-pyrazole |

488782-30-5 | 10g |

$2393.0 | 2023-09-17 | ||

| Enamine | EN300-1940497-1.0g |

4-(5-bromothiophen-2-yl)-1H-pyrazole |

488782-30-5 | 1g |

$1599.0 | 2023-05-31 | ||

| Enamine | EN300-1940497-1g |

4-(5-bromothiophen-2-yl)-1H-pyrazole |

488782-30-5 | 1g |

$557.0 | 2023-09-17 | ||

| Enamine | EN300-1940497-0.25g |

4-(5-bromothiophen-2-yl)-1H-pyrazole |

488782-30-5 | 0.25g |

$513.0 | 2023-09-17 | ||

| Enamine | EN300-1940497-10.0g |

4-(5-bromothiophen-2-yl)-1H-pyrazole |

488782-30-5 | 10g |

$6882.0 | 2023-05-31 | ||

| Enamine | EN300-1940497-0.5g |

4-(5-bromothiophen-2-yl)-1H-pyrazole |

488782-30-5 | 0.5g |

$535.0 | 2023-09-17 | ||

| Enamine | EN300-1940497-0.05g |

4-(5-bromothiophen-2-yl)-1H-pyrazole |

488782-30-5 | 0.05g |

$468.0 | 2023-09-17 |

4-(5-bromothiophen-2-yl)-1H-pyrazole 関連文献

-

Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052

-

Ján Matyašovský,Tobias Stopka,Bogdan R. Brutiu,Alexandre Pinto,Martina Drescher,Nuno Maulide Chem. Sci., 2021,12, 7770-7774

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Xiufang Ma,Keju Sun,Yongjun Xu,Federico Calle-Vallejo Chem. Sci., 2020,11, 4119-4124

-

Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184

488782-30-5 (4-(5-bromothiophen-2-yl)-1H-pyrazole) 関連製品

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 1261532-61-9(2-(Chloromethyl)naphthalene-5-carboxylic acid)

- 2034338-66-2(1-(3-{[4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinolin-2-yl]sulfonyl}phenyl)ethan-1-one)

- 1416438-89-5(7-Iodoquinoline-3-carboxylic acid)

- 2172127-41-0(1-(2,3,4-trichlorophenyl)ethane-1-sulfonyl fluoride)

- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)

- 942010-19-7(ethyl 4-{1,1'-biphenyl-4-amido}-1-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylate)

- 478518-87-5(N-1-13CAcetyl-D-glucosamine)

- 1804864-44-5(2-(Difluoromethyl)-6-iodo-4-methoxypyridine-3-sulfonyl chloride)

推奨される供給者

Zhangzhou Sinobioway Peptide Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

上海贤鼎生物科技有限公司

ゴールドメンバー

中国のサプライヤー

大量

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Genelee Bio-Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量